![molecular formula C26H18N4O2 B2513200 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 132841-21-5](/img/structure/B2513200.png)
3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is a derivative of 1,3-diphenyl pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst . The reaction mixture is typically refluxed for several hours, followed by filtration of the solid precipitate to afford the hydrazones .Molecular Structure Analysis
The molecular structure of similar compounds is established through a combination of standard and advanced NMR spectroscopy techniques, such as 1H-13C HMBC, 1H-13C HSQC, 1H-13C H2BC, 1H-15N HMBC, 1H-15N LR-HSQMBC, 1H-1H TOCSY, 1H-1H COSY, 1H-1H NOESY, and 1,1-ADEQUATE experiments .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically analyzed using NMR spectral data . For example, 1H NMR and 13C NMR spectra provide key information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antioxidant Activity
Pyrazole derivatives, including those similar to the compound , have been found to possess antioxidant properties . They can act as radical scavengers, helping to neutralize harmful free radicals in the body .
Anticancer Activity
Certain pyrazole derivatives have shown cytotoxic effects on human cell lines . They have been used in the treatment of different types of cancer . For instance, compound 3i, a derivative of pyrazole, has shown potent scavenging activity and exhibited cytotoxic properties against RKO cells .
Antileishmanial Activity
Pyrazole-bearing compounds have demonstrated potent antileishmanial activities . For example, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity .
Antimalarial Activity
Some hydrazine-coupled pyrazole derivatives have shown promising results against Plasmodium berghei, the parasite responsible for malaria . Compounds 14 and 15, for instance, showed significant inhibition effects .
Antimicrobial Activity
Naphthyl-substituted pyrazole-derived hydrazones, which are structurally similar to the compound , have been found to inhibit the growth of several strains of drug-resistant bacteria .
Ligand Synthesis
The compound could potentially be used in the synthesis of new, asymmetric, imine ligands . These ligands could have various applications in coordination chemistry and catalysis .
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been known to interact with a broad range of biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds have shown antimicrobial resistance, which is a global concern . The World Health Organization (WHO) has identified antimicrobial resistance as one of the three greatest threats for human beings in the 21st century .
Future Directions
The development of new antibiotics and diagnostic tests for resistant bacteria is one of the four guidelines recommended by CDC to combat antibiotic resistance . Therefore, the synthesis and study of novel 1,3-diphenyl pyrazole derivatives, like the compound , could be a promising direction for future research .
properties
IUPAC Name |
3-[4-(4-formyl-1-phenylpyrazol-3-yl)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2/c31-17-21-15-29(23-7-3-1-4-8-23)27-25(21)19-11-13-20(14-12-19)26-22(18-32)16-30(28-26)24-9-5-2-6-10-24/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNLJUVOUVJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)C4=NN(C=C4C=O)C5=CC=CC=C5)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde |
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